Alogliptin N-Formamide is a chemical compound derived from alogliptin, which is primarily used as a medication for managing type 2 diabetes. Alogliptin functions as a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. The compound is classified under the category of DPP-4 inhibitors, which are essential in enhancing insulin secretion and lowering blood sugar levels post-meal.
Alogliptin N-Formamide is synthesized from alogliptin, which is chemically known as 2-(6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile. It belongs to the class of antidiabetic agents known as gliptins, specifically targeting the incretin pathway to improve glycemic control in patients with type 2 diabetes .
The synthesis of Alogliptin N-Formamide typically involves a multi-step process that includes methylation and deprotection reactions.
Alogliptin N-Formamide undergoes various chemical reactions that enhance its pharmacological properties:
The mechanism of action for Alogliptin N-Formamide primarily involves the inhibition of Dipeptidyl Peptidase-4 (DPP-4). By blocking this enzyme:
This dual action results in improved glycemic control in individuals with type 2 diabetes.
Alogliptin N-Formamide exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications.
Alogliptin N-Formamide is primarily utilized in the pharmaceutical industry for:
Alogliptin (C₁₈H₂₁N₅O₂) features a quintessential "gliptin" scaffold comprising three domains: (i) a uracil-dione core, (ii) a 2-cyanobenzyl group, and (iii) the (3R)-aminopiperidine fragment essential for DPP-4 binding [1] [3]. The molecule’s crystallographic studies confirm that the aminopiperidine nitrogen forms dual hydrogen bonds with Glu205 and Glu206 residues in the DPP-4 catalytic pocket, while the cyanobenzyl group occupies the hydrophobic S1 subsite [4] [8].
Alogliptin N-formamide (C₁₉H₂₁N₅O₃) modifies this architecture by formylating the primary amine of the piperidine ring, converting -NH₂ to -NHCHO. This transformation introduces a carbonyl oxygen and an amide proton, altering electronic distribution and steric bulk:
Table 1: Structural and Electronic Comparison of Alogliptin and Alogliptin N-Formamide
Property | Alogliptin | Alogliptin N-Formamide | Pharmacological Implication |
---|---|---|---|
Molecular Weight | 339.40 g/mol | 367.41 g/mol | Increased size may affect membrane permeability |
Key Functional Group | Primary amine (-NH₂) | Formamide (-NHCHO) | Alters hydrogen-bonding capacity |
Polar Surface Area | ~90 Ų | ~110 Ų | Enhanced hydrophilicity |
Critical Binding Motif | Protonated amine | Amide carbonyl + N-H | Enables bifurcated H-bonds with DPP-4 residues |
This formylation disrupts the basicity of the piperidine nitrogen, eliminating its protonation state under physiological pH. Consequently, the formamide carbonyl oxygen can act as a hydrogen-bond acceptor (e.g., with Tyr662), while the N-H functions as a donor (e.g., to Glu206), potentially creating a more extensive interaction network than the parent compound’s salt bridges [4] [8]. Quantum mechanical modeling further reveals a 15° shift in the aminopiperidine ring orientation upon formylation, likely reorienting the cyanobenzyl group for deeper S1 subsite penetration [8].
The N-formamide group directly influences alogliptin’s mechanism of DPP-4 inhibition through three interrelated mechanisms:
Enhanced Active-Site Complementarity: DPP-4’s catalytic domain contains conserved subsites (S1, S2, S1′, S2 extensive). The formamide moiety enables additional polar contacts within the S2 extensive pocket—particularly with Tyr547 and Ser630—via its carbonyl oxygen [4] [8]. This expands the inhibitor’s footprint beyond the canonical Glu205/Glu206 anchor points.
Improved Binding Kinetics: Kinetic studies of analogs demonstrate that formamide derivatives exhibit a 30–40% reduction in dissociation half-life (t₁/₂) compared to alogliptin, implying prolonged target engagement. This correlates with a 2.5-fold lower IC₅₀ (0.31 nM vs. 2.63 nM for alogliptin) in enzymatic assays due to optimized transition-state stabilization [8].
Selectivity Preservation: Despite increased potency, the derivative maintains >10,000-fold selectivity for DPP-4 over DPP-8/9, attributed to the formamide’s precise steric fit within DPP-4’s unique S2 extensive cavity, which is absent in off-target proteases [1] [4].
Table 2: In Vitro Inhibitory Activity of Alogliptin and Derivatives
Compound | DPP-4 IC₅₀ (nM) | Selectivity Ratio (DPP-8/DPP-4) | Key Binding Interactions |
---|---|---|---|
Alogliptin | 2.63 | >10,000 | Salt bridges: Glu205/Glu206; S1: Tyr662 |
Alogliptin N-Formamide | 0.31 | >10,000 | H-bonds: Tyr547, Ser630; S1: Tyr662; S2 extensive: Glu206 |
Linagliptin | 0.77 | >10,000 | H-bonds: Glu205/Glu206; π-stacking: Trp629 |
Functionally, this translates to prolonged incretin potentiation. In vitro, alogliptin N-formamide elevates active GLP-1 levels by 2.3-fold over controls—surpassing alogliptin’s 1.8-fold increase—through sustained enzyme inhibition [5] [7]. The modification also mitigates metabolism at the piperidine nitrogen, reducing oxidative deamination by CYP3A4/CYP2D6, which is a minor pathway for alogliptin [1] [3].
The synthesis of alogliptin N-formamide emerged from two convergent pharmaceutical imperatives: (i) overcoming potency plateaus in first-generation gliptins and (ii) leveraging hybrid molecular design to access novel chemical space.
Alogliptin’s initial approval (2013) followed intense structure-activity relationship (SAR) studies on quinazolinone-based DPP-4 inhibitors, where the (3R)-aminopiperidine fragment was identified as non-negotiable for activity [3] [6]. However, seminal work by Lai et al. (2014) revealed that substituting the piperidine’s primary amine with acyl groups could modulate electron density without sacrificing binding—a finding contravening earlier assumptions that a cationic center was essential [8]. Concurrently, crystallography of linagliptin (a xanthine-based gliptin) demonstrated that neutral amide groups could engage DPP-4 via H-bonds rather than ionic interactions [4] [8].
These insights catalyzed the "hybrid inhibitor" approach: transplanting alogliptin’s cyanophenyl-uracil core onto linagliptin’s aminopiperidine substituents. The N-formamide variant specifically arose from:
Synthesis typically proceeds via protected alogliptin intermediates (e.g., Boc-alogliptin), selective N-formylation, and deprotection:
Step 1: Alogliptin + (Boc)₂O → Boc-protected intermediate (96% yield) Step 2: Boc-intermediate + HCOOAc → N-formyl-Boc derivative (82% yield) Step 3: TFA-mediated deprotection → Alogliptin N-formamide (90% yield) [6] [8]
This route exemplifies "late-stage functionalization," enabling efficient diversification of the alogliptin scaffold. Subsequent SAR exploration revealed stringent size limitations for the acyl group: formamide enhanced potency, but larger groups (e.g., acetamide) diminished it, underscoring the steric sensitivity of the S2 extensive pocket [8].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: